molecular formula C17H16BrNO2 B13739795 Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- CAS No. 42839-72-5

Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy-

Cat. No.: B13739795
CAS No.: 42839-72-5
M. Wt: 346.2 g/mol
InChI Key: ZYFFACAYBMIIDV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- involves its interaction with various molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity to target molecules. The compound can act as an electrophile in substitution reactions, and its carbonyl group can participate in nucleophilic addition reactions . The methoxy group can enhance the compound’s solubility and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- is unique due to the presence of all three functional groups (bromine, dimethylamino, and methoxy) on the fluorenone scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry .

Properties

CAS No.

42839-72-5

Molecular Formula

C17H16BrNO2

Molecular Weight

346.2 g/mol

IUPAC Name

1-bromo-4-[(dimethylamino)methyl]-3-methoxyfluoren-9-one

InChI

InChI=1S/C17H16BrNO2/c1-19(2)9-12-14(21-3)8-13(18)16-15(12)10-6-4-5-7-11(10)17(16)20/h4-8H,9H2,1-3H3

InChI Key

ZYFFACAYBMIIDV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1OC)Br

Origin of Product

United States

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